molecular formula C23H23BrF2N4OS B2365857 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 1189684-29-4

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2365857
CAS No.: 1189684-29-4
M. Wt: 521.42
InChI Key: JDOTVSJQUJULOJ-UHFFFAOYSA-N
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Description

This compound features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-bromophenyl group at position 3, an ethyl group at position 8, and a thio-linked acetamide moiety bound to a 2,4-difluorophenyl group. The thioether linkage (C–S–C) may influence redox stability and lipophilicity compared to sulfone or ether analogs.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrF2N4OS/c1-2-30-11-9-23(10-12-30)28-21(15-3-5-16(24)6-4-15)22(29-23)32-14-20(31)27-19-8-7-17(25)13-18(19)26/h3-8,13H,2,9-12,14H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOTVSJQUJULOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrF2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a triazaspiro framework , characterized by three nitrogen atoms incorporated into a spirocyclic system. The molecular formula is C24H27BrN4O2SC_{24}H_{27}BrN_{4}O_{2}S with a molecular weight of approximately 515.4658 g/mol . The presence of various functional groups contributes to its chemical diversity and potential pharmacological properties.

PropertyDetails
IUPAC Name 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2,4-difluorophenyl)acetamide
Molecular Formula C24H27BrN4O2S
Molecular Weight 515.4658 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the spirocyclic core.
  • Introduction of the bromophenyl and ethyl groups.
  • Addition of the thio and acetamide groups.

These steps require careful control over reaction conditions to achieve high yields and purity of the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. Its unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Biological Activity

Research indicates that compounds similar to This compound exhibit significant biological activities:

  • Antipsychotic Properties : Related compounds have shown potential antipsychotic profiles in behavioral pharmacological tests. For instance, studies have indicated that certain derivatives can suppress self-stimulation behavior in animal models without causing significant extrapyramidal side effects .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways, suggesting potential therapeutic applications in treating diseases associated with enzyme dysregulation.
  • Cellular Studies : Preliminary cellular studies indicate that this compound may induce apoptosis in certain cancer cell lines, showcasing its potential as an anticancer agent .

Case Studies

Several studies have investigated the biological effects of triazaspiro compounds similar to the one :

  • Study on Antipsychotic Activity : A study focused on triazaspiro compounds demonstrated their efficacy in reducing symptoms associated with psychosis in animal models while minimizing side effects typically associated with traditional antipsychotics .
  • Enzyme Interaction Studies : Research highlighted the interaction between these compounds and key metabolic enzymes, suggesting their utility as lead compounds for drug development targeting metabolic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties.

2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

  • Molecular Formula : C₂₄H₂₇BrN₄O₃S
  • Key Differences :
    • Spiro Ring Substituent : Methyl at position 8 (vs. ethyl in the target compound), reducing steric bulk.
    • Acetamide Group : 2,4-Dimethoxyphenyl (electron-donating methoxy groups) instead of 2,4-difluorophenyl (electron-withdrawing fluorines).
    • Implications : The dimethoxyphenyl group may enhance solubility in polar solvents, while fluorines in the target compound could increase metabolic stability and membrane permeability .

3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Molecular Formula : C₁₆H₁₇BrN₂O₄S
  • Key Differences :
    • Core Structure : 1,3-Diazaspiro[4.5]decane (two nitrogen atoms) vs. 1,4,8-triazaspiro[4.5]deca-1,3-diene (three nitrogen atoms).
    • Functional Group : Sulfonyl (–SO₂–) linkage (high polarity) vs. thioether (–S–) in the target compound.
    • Implications : The sulfonyl group may improve aqueous solubility but reduce passive diffusion across biological membranes compared to the thioether .

8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

  • Molecular Formula : Varies (e.g., C₂₃H₂₀N₄O₃S for R = H)
  • Key Differences: Heteroatoms: Oxa-aza spiro system (oxygen and nitrogen) vs. triaza system in the target compound. Substituents: Benzothiazol and dimethylaminophenyl groups (π-π stacking and basicity) vs. bromophenyl and difluorophenyl (halogen bonding and acidity). Implications: The benzothiazol moiety may enhance binding to aromatic protein pockets, while bromine/fluorine substituents favor halogen-bond interactions .

Structural and Functional Comparison Table

Compound Core Structure Position 8 Substituent Acetamide/Functional Group Key Interactions Molecular Weight (g/mol)
Target Compound 1,4,8-Triazaspiro[4.5]deca-1,3-diene Ethyl N-(2,4-difluorophenyl)thioacetamide Halogen bonding (Br, F), rigidity ~553.5 (calculated)
2-{[3-(4-Bromophenyl)-8-methyl-...} () 1,4,8-Triazaspiro[4.5]deca-1,3-diene Methyl N-(2,4-dimethoxyphenyl)thioacetamide H-bonding (OCH₃), increased polarity 547.5
3-(4-Bromophenylsulfonyl)-8-methyl-... () 1,3-Diazaspiro[4.5]decane Methyl Sulfonyl Polar interactions (SO₂) ~437.3 (calculated)
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-... () 7-Oxa-9-azaspiro[4.5]decane N/A Benzothiazol, dimethylaminophenyl π-π stacking, basic amine ~456.5 (estimated)

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